molecular formula C15H17FN4O B2407505 (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2309586-25-0

(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Numéro de catalogue: B2407505
Numéro CAS: 2309586-25-0
Poids moléculaire: 288.326
Clé InChI: PTTAHYALBUQWDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a synthetically designed small molecule compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 3-fluoropyridin-4-yl group linked via a methanone bridge to a piperidine ring that is further substituted with a 1-methylpyrazol-4-yl moiety. This specific architecture, featuring fluorine and nitrogen-containing heterocycles like pyridine and pyrazole, is commonly employed in the design of biologically active molecules aimed at protein targets such as kinases and other enzymes . Compounds with piperidine and pyrazole scaffolds are frequently investigated as potential therapeutic agents . The presence of the fluoropyridine group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Propriétés

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-19-9-12(7-18-19)11-3-2-6-20(10-11)15(21)13-4-5-17-8-14(13)16/h4-5,7-9,11H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTAHYALBUQWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through halogenation reactions, where pyridine is treated with fluorinating agents under controlled conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Methylpyrazole Group: The methylpyrazole group is introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with 1-methylpyrazole under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the piperidine ring substituted with the methylpyrazole group, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.

    Receptor Binding Studies: It can be used to study receptor-ligand interactions, particularly in the context of drug discovery.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: It can be incorporated into polymers to impart specific properties such as increased stability or reactivity.

Mécanisme D'action

The mechanism of action of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. The methylpyrazole group may enhance binding affinity through additional hydrophobic interactions. These combined interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the compound and its analogs:

Compound Name Core Structure Key Substituents Reported Targets/Activities References
(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone Piperidine-methanone 3-Fluoropyridin-4-yl, 3-(1-methylpyrazol-4-yl) Hypothesized: GLUT4 inhibition or receptor modulation (inferred from analogs)
ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) Piperidine-methanone 4-Fluorophenyl, 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl Metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator
(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone Piperidine-methanone 2-Bromo-5-methoxyphenyl, 3-(1-methylpyrazol-4-yl) Structural analog; bromine substitution may enhance lipophilicity vs. fluorine
[4-(3-Methoxyphenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone Piperidine/piperazine-methanone 3-Methoxyphenylpiperazine, 6-phenoxypyrimidin-4-yl Not explicitly stated; likely kinase or GPCR modulation due to aryl-pyrimidine motifs
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone Piperidine-methanone 3,3-Dimethylpiperidine, 6-(3-fluoro-4-methylphenyl)pyridin-2-yl 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor; antidiabetic potential
Phenyl-3-{[3-(1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]piperidin-1-yl}-methanone derivatives Piperidine-methanone Phenyl, 3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl Positive allosteric modulators of metabotropic glutamate receptors

Structural and Functional Insights

Fluorine vs. Bromine Substitution The 3-fluoropyridinyl group in the main compound may enhance metabolic stability and binding affinity compared to brominated analogs like (2-bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone.

Heterocyclic Variations ADX47273 and the main compound share a piperidine-methanone scaffold but differ in substituents. ADX47273’s oxadiazole ring and dual fluorophenyl groups confer selectivity for mGluR5, while the main compound’s pyrazole-pyridine system may favor interactions with kinases or transporters . The 11β-HSD1 inhibitor () highlights how dimethylpiperidine and fluorinated arylpyridine substituents optimize enzyme binding, suggesting that minor structural tweaks in the main compound could redirect activity toward metabolic enzymes .

Target Specificity

  • Compounds with oxadiazole or pyrimidine substituents (e.g., ) show activity at glutamate receptors, whereas pyrazole-pyridine systems (main compound) are prevalent in kinase inhibitors (e.g., JAK/STAT pathways). This underscores the role of heterocycle choice in target selection .

Pharmacological Data (Inferred from Analogs)

  • Binding Affinity : ADX47273 exhibits submicromolar potency (IC₅₀ ~100 nM) for mGluR5, while 11β-HSD1 inhibitors like ’s compound show IC₅₀ values <50 nM . The main compound’s fluoropyridine group may similarly enhance target engagement.
  • Metabolic Stability: Fluorinated analogs generally exhibit longer half-lives (e.g., t₁/₂ >4 hours in rodents) compared to non-fluorinated derivatives .

Activité Biologique

The compound (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18FN5O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_5\text{O}

This compound consists of a fluorinated pyridine ring and a piperidine moiety linked through a methanone group, which is characteristic of many biologically active compounds.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death .

2. Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been explored through various assays. The compound has shown significant capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This activity is attributed to the electron-donating ability of the pyrazole ring, enhancing its stability against oxidative degradation .

3. Inhibition of Enzymatic Activity

Inhibitory effects on specific enzymes have been reported, particularly in relation to dihydroorotate dehydrogenase (DHODH). Compounds with similar structures have been shown to effectively inhibit DHODH, which is vital for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum. This inhibition suggests potential applications in treating diseases such as malaria and certain cancers .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to penetrate bacterial cell walls and disrupt metabolic processes.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of DHODH by pyrazole derivatives. The compound exhibited IC50 values comparable to established inhibitors like brequinar, indicating strong potential for therapeutic applications in immunosuppression and anti-parasitic treatments .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC: 5 - 50 µg/mL
AntioxidantSignificant free radical scavenging
DHODH InhibitionIC50 comparable to brequinar

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone?

  • Methodology : The synthesis likely involves coupling a fluoropyridine derivative with a substituted piperidine-pyrrole intermediate. For example, analogous compounds (e.g., ADX47273 in evidence 5 and 7) are synthesized via nucleophilic substitution or amide bond formation. A stepwise approach includes:

Piperidine functionalization : Introduce the 1-methylpyrazol-4-yl group to piperidin-3-yl via Suzuki coupling or alkylation under inert conditions (e.g., N₂ atmosphere) .

Methanone linkage : React the functionalized piperidine with 3-fluoropyridine-4-carbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoropyridine’s aromatic protons at δ 8.5–9.0 ppm; piperidine’s axial/equatorial protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₁₇FN₄O) and isotopic patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist (see evidence 14 for similar piperidine derivatives) .

Q. What are the common reactivity patterns of the fluoropyridine and pyrazole moieties in this compound?

  • Fluoropyridine : The electron-withdrawing fluorine enhances electrophilic substitution at the pyridine’s meta position. It may undergo nucleophilic aromatic substitution (e.g., with amines) under high-temperature conditions .
  • Pyrazole : The 1-methylpyrazole group is susceptible to oxidation (e.g., nitro group reduction to amine; see evidence 1) and can participate in metal-catalyzed cross-coupling reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

Analog synthesis : Modify the fluoropyridine (e.g., replace F with Cl/CF₃) or piperidine-pyrrole substituents (e.g., vary alkyl groups on pyrazole) .

Bioassays : Test analogs for target engagement (e.g., mGlu5 receptor binding assays as in evidence 5 and 7) or cellular activity (e.g., cytotoxicity in cancer lines).

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like mGlu5, guided by crystallographic data (e.g., evidence 14) .

Q. What experimental challenges arise in assessing the compound’s metabolic stability, and how can they be addressed?

  • Challenges :

  • Oxidative metabolism : The piperidine ring and pyrazole may undergo CYP450-mediated oxidation.
  • Fluorine stability : Potential defluorination under physiological conditions.
    • Solutions :
  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolites via LC-MS/MS .
  • Stabilization strategies : Introduce steric hindrance (e.g., methyl groups on piperidine) or replace labile fluorine with bioisosteres (e.g., trifluoromethyl) .

Q. How should contradictory data in biological activity across studies be interpreted?

  • Case example : If one study reports potent mGlu5 modulation (evidence 5) while another shows inactivity:

Assay conditions : Compare buffer pH, ion concentrations, and cell lines used.

Stereochemical purity : Verify enantiomeric excess (e.g., chiral HPLC) since stereoisomers may have divergent activities (see evidence 14 for stereospecific interactions) .

Solubility artifacts : Ensure DMSO concentration ≤0.1% to avoid false negatives .

Q. What strategies are recommended for improving synthetic yield and scalability?

  • Key steps :

  • Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki coupling (pyrazole-piperidine linkage) to enhance efficiency .
  • Workflow design : Implement flow chemistry for exothermic steps (e.g., carbonyl chloride formation) to improve safety and reproducibility .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for gram-scale synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.